B1577366 Modified defensin

Modified defensin

Cat. No.: B1577366
Attention: For research use only. Not for human or veterinary use.
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Description

Modified defensins are engineered variants of natural human defensins, which are cationic, cysteine-rich antimicrobial peptides (AMPs) weighing approximately 2–5 kDa and forming a characteristic β-sheet structure stabilized by three disulfide bonds . These peptides are a cornerstone of innate immunity, exhibiting broad-spectrum activity against bacteria, viruses, and fungi . Our "Modified Defensin" product is specifically engineered to overcome the inherent limitations of native peptides, such as susceptibility to proteolytic degradation and functional neutralization by salts, thereby offering enhanced stability and consistent performance for your in vitro research applications . Key Research Applications & Value: • Antimicrobial Mechanisms: Study novel, resistance-evading mechanisms against multidrug-resistant pathogens. Modified defensins can act via membrane disruption and intracellular targets, such as inhibiting cell wall synthesis by binding to lipid II . • Immunomodulation: Investigate their role as a link between innate and adaptive immunity. They act as chemotactic agents, recruiting immune cells like T cells and monocytes, and can modulate cytokine production . • Cancer Research: Explore their dual role in tumorigenesis, as they can exhibit both pro- and anti-tumor effects, including influencing tumor cell proliferation, angiogenesis, and apoptosis . • Viral Infection Studies: Particularly relevant for researching inhibitors of viral entry, including against coronaviruses like SARS-CoV-2, thanks to their ability to interact with viral glycoproteins . • Reproductive Biology & Fertility Research: Investigate the critical functions of specific defensins, such as DEFB126, in sperm maturation, protection, and fertilization competence . Mechanism of Action: The biological activity of defensins is highly dependent on their cationicity and structural integrity . Post-translational modifications (PTMs), such as ADP-ribosylation, O-glycosylation, and phosphorylation, can profoundly alter their net charge, stability, and function . For instance, ADP-ribosylation of arginine residues introduces a large, negatively charged moiety, which can drastically reduce the peptide's antibacterial and cytotoxic activities while potentially enhancing certain immunomodulatory functions, such as the induction of specific chemokines like IL-8 . Our modified defensins are designed to harness or counteract these natural PTM effects, providing a precise tool for probing structure-function relationships. This product is formulated For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

bioactivity

Antibacterial

sequence

ALLLAIRKR

Origin of Product

United States

Methodological Approaches in Modified Defensin Research

Genetic Engineering Strategies for Defensin (B1577277) Modulation

Genetic engineering provides powerful tools to create novel defensin variants. By manipulating the genes that encode these peptides, scientists can introduce specific changes, produce large quantities of the desired molecules, and study their effects in living organisms.

Gene Splicing and Recombination

Gene splicing and recombination techniques allow for the creation of chimeric or hybrid defensin genes. This process can involve combining domains from different defensins to generate novel peptides with enhanced or combined functionalities. For instance, a "chimeric defensin" can be constructed by combining the mature defensin domain of one plant defensin with the C-terminal propeptide domain (CTPP) of another. nih.govwipo.int This strategy has been employed to reduce the potential toxicity of a defensin when expressed transgenically in a host plant, by ensuring proper targeting to the vacuole. nih.govwipo.intgoogle.com

Another application involves the substitution of specific loop regions. An artificially created defensin can be generated by taking the backbone amino acid sequence from one class of defensin and substituting a loop region from another. google.com For example, the five-residue motif from the L3 loop of defensin VrD1 was spliced into the equivalent loop of VrD2, which conferred α-amylase inhibitory activity to the previously inactive VrD2. mdpi.com This approach highlights the potential to engineer defensins with targeted inhibitory activities by swapping functional domains.

Site-Directed Mutagenesis and Directed Evolution

Site-directed mutagenesis is a precise method used to introduce specific changes into a defensin's amino acid sequence. This technique is invaluable for investigating structure-function relationships and for enhancing specific properties of the peptide. plos.orgnih.gov A common goal is to increase the net positive charge of the defensin, which is often correlated with enhanced antimicrobial activity. plos.orgnih.gov For example, in a study on porcine beta-defensin 2 (pBD2), eight amino acid residues were substituted with the more positively charged residues arginine or lysine (B10760008), leading to variants with potentially greater antimicrobial efficacy. plos.orgnih.gov

Researchers have also used site-directed mutagenesis to improve the digestibility of plant defensins, a key consideration for their use in transgenic crops. frontiersin.org By introducing specific mutations, such as substituting cysteine residues to remove disulfide bonds (e.g., C3S and C47S mutations in NaD1), the stability of the defensin can be altered to promote its breakdown in simulated gastric fluid without losing its antifungal activity. frontiersin.org

Directed evolution, a process that mimics natural selection in the laboratory, can also be applied to defensins. This involves generating a large library of defensin variants through random mutagenesis and then screening them for improved or novel functionalities. For example, defensins can be subjected to evolutionary pressure, such as exposure to a specific pathogen, to select for mutants with enhanced neutralizing capabilities. plos.org This approach has demonstrated that defensins can drive the evolution of viruses, leading to the selection of viral capsids with altered defensin sensitivity. plos.org

Table 1: Examples of Site-Directed Mutagenesis in Defensins

Original DefensinMutation(s)Host Organism/SystemPurpose of ModificationFinding
Porcine beta-defensin 2 (pBD2)Substitution of 8 amino acids with Arginine or LysineE. coliEnhance antimicrobial activity by increasing positive charge. plos.orgnih.govMutated versions had higher positive charges. plos.orgnih.gov
NaD1 (from Nicotiana alata)K28F, C3S, C47SE. coliImprove pepsin digestibility for regulatory approval in transgenic crops. frontiersin.orgThe NaD1-C3S-C47S mutant showed improved digestibility while retaining antifungal activity. frontiersin.org
NaD1 (from Nicotiana alata)R39AIn vitro assaysInvestigate the role of oligomerization in antifungal activity. mdpi.comThe R39A mutant lost the ability to oligomerize and had reduced ability to inhibit Candida albicans. mdpi.com
VrD2 (from Vigna radiata)Replaced D-D-F-R motif with G-M-T-R-T motif in loop L3In vitro assaysConfer α-amylase inhibitory activity. mdpi.comThe chimeric VrD2 acquired activity against α-amylase. mdpi.com

Overexpression Systems in Prokaryotic and Eukaryotic Hosts

To produce modified defensins in sufficient quantities for research and application, overexpression systems in various host organisms are utilized. These systems allow for the large-scale production of recombinant defensin proteins.

Prokaryotic Systems: Escherichia coli is a commonly used prokaryotic host due to its rapid growth and well-understood genetics. plos.orgnih.gov Modified defensins, such as variants of porcine beta-defensin 2 (pBD2), have been successfully expressed in E. coli expression systems like BL21 (DE3) plysS. plos.org However, challenges in prokaryotic expression can include the formation of inclusion bodies and the lack of post-translational modifications, such as disulfide bond formation, which is crucial for the correct folding and activity of defensins.

Eukaryotic Systems: Eukaryotic hosts, such as the yeast Pichia pastoris, are often preferred for expressing complex proteins like defensins because they possess the cellular machinery for proper protein folding and disulfide bond formation. embrapa.brmdpi.com The P. pastoris system has been successfully used to produce a variety of plant defensins, including those from pea, tomato, and tobacco. embrapa.brmdpi.com Comparing expression systems, one study found that while a corn defensin (Pdc1) could be expressed in both yeast and E. coli, the peptide expressed in yeast exhibited a lower IC50 value, indicating higher activity. embrapa.br The use of secretion signals, like the α-factor sequence from Saccharomyces cerevisiae, facilitates the purification of the defensin from the culture medium. mdpi.com

Transgenic Expression in Model Organisms

A primary application of modified defensin research is the development of pathogen-resistant plants. This is achieved through the creation of transgenic plants that express defensin genes. nih.gov Various defensin genes have been successfully transferred into crops like tobacco, tomato, rice, and potato. nih.govfrontiersin.org

For example, transgenic rice expressing a wasabi defensin gene showed enhanced resistance to the blast fungus Magnaporthe grisea. embrapa.brfrontiersin.org Similarly, tomato plants engineered to express a chili defensin gene (cdef1) exhibited increased resistance to Phytophthora infestans. nih.gov While constitutive overexpression of defensins can confer strong resistance, it can sometimes lead to toxic effects in the host plant, such as reduced growth or fertility. nih.gov To overcome this, strategies such as creating chimeric defensins with C-terminal propeptides (CTPP) are employed to ensure the defensin is safely sequestered in the plant cell's vacuole until needed. nih.govwipo.int

Table 2: Examples of Transgenic Expression of Defensins

Defensin GeneHost OrganismTarget PathogenOutcome
Alfalfa defensin (alfAFP/MsDef1)Potato (Solanum tuberosum)Verticillium dahliaeSignificant resistance against the fungal pathogen. google.comfrontiersin.org
Wasabi defensin (WT1)Rice (Oryza sativa)Magnaporthe grisea (rice blast)Increased resistance to the fungus. nih.govfrontiersin.org
Chili defensin (cdef1)Tomato (Solanum lycopersicum)Phytophthora infestans, Fusarium sp.Enhanced resistance against the pathogens. nih.gov
Dahlia defensin (Dm-AMP1)Rice (Oryza sativa)Magnaporthe oryzae, Rhizoctonia solaniSuppressed pathogen growth by up to 84% and 72%, respectively. nih.govgoogle.com
NaD1 (from Nicotiana alata)Cotton (Gossypium hirsutum)Fungal wiltsEnhanced resistance over three years of field trials. frontiersin.org

Chemical Synthesis and Peptide Modification Techniques

In addition to genetic methods, chemical synthesis offers a direct route to producing modified defensins. This approach provides maximum flexibility in incorporating non-natural amino acids and other modifications.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical defensin production. abyntek.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. google.com The use of fluorenylmethoxycarbonyl (Fmoc) chemistry is a common strategy in the SPPS of defensins. nih.govnih.gov

SPPS allows for the creation of defensins with precise sequences, including the incorporation of non-natural amino acids or specific chemical modifications that are not possible through biological expression systems. abyntek.com After the linear peptide chain is synthesized and cleaved from the resin, a critical step is the oxidative folding to form the correct disulfide bonds that define the defensin's stable, three-dimensional structure. nih.govnih.gov Researchers have developed optimized SPPS protocols for complex defensins like human α-defensin 5 (HD5), using specialized resins (e.g., ChemMatrix®) and pseudoproline dipeptides to improve synthesis purity and yield, making it easier to obtain the correctly folded, active peptide. nih.govresearchgate.net This chemical approach is particularly valuable for producing defensin analogs for structure-activity relationship studies. nih.govnih.gov

Cyclization and Macrocyclization

Cyclization is a key strategy in modifying defensins to enhance their stability and, in some cases, modulate their activity. This process involves forming a cyclic peptide backbone, which can be achieved through various chemical and biological methods. The primary advantage of cyclization is the increased resistance to exopeptidases, which are enzymes that cleave peptides from their ends. google.com By eliminating the N- and C-termini, cyclized defensins exhibit greater stability in biological environments, such as in the presence of serum. nih.gov

One of the most common forms of cyclization in defensin research is head-to-tail cyclization, where the N-terminal amino group is linked to the C-terminal carboxyl group via an amide bond. rsc.org This mimics the structure of naturally occurring cyclic peptides like theta-defensins. asm.org Theta-defensins, the only known naturally cyclic peptides in animals, are formed by the head-to-tail splicing of two smaller precursor peptides. asm.org

Chemical Synthesis and Ligation: Chemical methods for cyclization often involve solid-phase peptide synthesis (SPPS) to create a linear precursor peptide. google.comnih.gov Following synthesis and purification, the linear peptide undergoes a cyclization reaction in solution. Techniques like native chemical ligation (NCL) are employed, where a peptide with a C-terminal thioester reacts with another peptide containing an N-terminal cysteine. nih.gov For intramolecular cyclization, these reactive groups are present on the same linear peptide. Other chemical reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), can also facilitate the formation of the amide bond for cyclization. asm.org

Enzymatic and Biological Methods: Besides chemical synthesis, biological systems can be engineered to produce cyclized defensins. One such method utilizes modified protein splicing units called inteins. nih.gov In this approach, the defensin sequence is flanked by intein fragments. Upon expression in a host system like E. coli, the intein catalyzes a splicing reaction that results in the cyclization of the defensin peptide. nih.gov Enzymes like butelase 1 and OaAEP1, which are asparaginyl endopeptidases, have also been shown to be effective for the backbone cyclization of various peptides, including defensins. rsc.org

Research Findings: Studies on backbone-cyclized variants of mouse α-defensin cryptdin-4 (Crp4) have demonstrated that these modified peptides retain the native α-defensin fold. nih.gov The cyclized Crp4 variants showed equivalent or even improved microbicidal activities against several Gram-positive and Gram-negative bacteria compared to the native linear form. nih.gov Importantly, this modification did not introduce any significant hemolytic activity against human red blood cells and maintained high stability in human serum. nih.gov Similarly, macrocyclization of ω-conotoxin MVIIA, a peptide sharing cationic and cysteine-rich features with defensins, converted it from a calcium channel inhibitor into a potent antimicrobial peptide. nih.gov This highlights the potential of macrocyclization to induce novel functions in peptides.

Lipidation and Other Post-Translational Mimicry

The length and nature of the attached fatty acid are crucial determinants of the resulting biological activity. mdpi.com For instance, the addition of fatty acids of varying lengths (from C12 to C20) to the N-terminus of antimicrobial peptides (AMPs) has been explored. mdpi.com Research has shown that excessively long acyl chains can lead to increased aggregation and self-assembly, which might modulate the peptide's efficacy and selectivity. mdpi.commdpi.com

Other post-translational modifications (PTMs) are also mimicked to improve defensin properties. These include:

Amidation: C-terminal amidation is a common modification found in natural bioactive peptides and is used to increase resistance against exoproteases.

Halogenation and Hydroxylation: These modifications, observed in some marine-derived AMPs, can also be incorporated to potentially enhance stability and activity. researchgate.net

Non-Canonical Amino Acid Incorporation

The incorporation of non-canonical amino acids (ncAAs) into defensin sequences is a powerful strategy to overcome some of the inherent limitations of natural peptides, such as susceptibility to proteolysis. rsc.orgnih.gov By introducing amino acids not found in the standard 20-amino-acid repertoire, researchers can create peptides with novel structural and functional properties. nih.govnih.gov

Methods of Incorporation: Several methods exist for incorporating ncAAs into peptides:

Chemical Synthesis: Solid-phase peptide synthesis (SPPS) allows for the direct and site-specific incorporation of a wide variety of commercially available ncAAs. nih.gov

Genetic Code Expansion (GCE): This in vivo technique involves engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair to recognize a nonsense or frameshift codon and insert an ncAA at that specific site during translation. rsc.orgnih.gov

Selective Pressure Incorporation (SPI): This method uses an auxotrophic host strain that requires a specific canonical amino acid for growth. By depleting this amino acid and supplying an ncAA analog, the analog is incorporated into the protein at the positions of the canonical amino acid. nih.gov

Cell-Free Protein Synthesis (CFPS): This in vitro system allows for more direct control over the reaction components, facilitating the incorporation of ncAAs without the constraints of a living cell, such as cytotoxicity or transport issues. nih.gov

Research Findings: A primary motivation for using ncAAs is to increase metabolic stability. rsc.org Peptides containing D-amino acids, for instance, are resistant to degradation by proteases that specifically recognize L-amino acids. mdpi.com The incorporation of D-amino acids can also alter the peptide's secondary structure and hydrophobicity, which in turn influences its biological activity and selective toxicity. mdpi.com For example, some D-amino acid-containing HDPs (Host Defense Peptides) exhibit significantly better selective toxicity against cancer cells and bacteria compared to their L-enantiomers. mdpi.com The use of other ncAAs can introduce unique side chains with modified functional groups, leading to novel interactions with microbial targets or enhanced stability. nih.gov

Hybrid Peptide Construction

Hybrid peptide construction is a rational design strategy that combines functional domains from different parent peptides to create a new molecule with enhanced or novel properties. asm.orgnih.gov In the context of defensins, this often involves fusing a sequence from a defensin with a sequence from another antimicrobial peptide or a peptide with a different desired function. The goal is to synergize the beneficial attributes of the parent molecules, such as the broad-spectrum activity of one and the salt resistance of another. asm.orgnih.gov

Design and Research Findings: One notable example is the creation of a hybrid peptide by fusing the C-terminal region of human β-defensin-1 (HBD-1) with a nonapeptide sequence from a synthetic human θ-defensin (retrocyclin). asm.orgnih.gov HBD-1's antimicrobial activity is known to be significantly hampered by high salt concentrations. asm.orgnih.gov In contrast, θ-defensins are known for their salt-resistant activity due to their cyclic structure. asm.orgnih.gov

The resulting linear hybrid peptide, which could also be cyclized via a disulfide bridge, demonstrated enhanced antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. asm.orgnih.gov Crucially, the hybrid peptide maintained its activity in the presence of physiological concentrations of NaCl and in serum. asm.orgnih.gov This demonstrates the success of the hybrid strategy in overcoming the salt sensitivity of HBD-1.

Another example involves creating a hybrid peptide, DEFB-TP5, from β-Defensin (DEFB) and thymopentin (B1683142) (TP5). This hybrid showed potent anti-inflammatory and LPS-neutralizing activity. frontiersin.org Similarly, hybrids of arthropod defensin-derived peptides have been constructed using glycine (B1666218) linkers, with the resulting molecules showing altered secondary structures and bioactivity profiles. mdpi.com These studies underscore the potential of hybrid peptide design to generate novel therapeutic candidates by combining the strengths of different parent molecules.

Rational Design of Defensin Mimetics and Peptidomimetics

While direct modification of defensin peptides has proven fruitful, another advanced approach is the creation of defensin mimetics. These are molecules designed to mimic the structural and functional properties of defensins but are often based on non-peptide or significantly altered peptide backbones. The primary goals are to improve metabolic stability, oral bioavailability, and reduce production costs, which are common limitations of natural peptides. pnas.org

Non-Peptide Scaffolds and Analogs

This approach moves away from the traditional peptide backbone entirely, using small organic molecules as scaffolds to present the key functional groups (e.g., cationic and hydrophobic moieties) in a spatially similar arrangement to that of the parent defensin. This strategy aims to replicate the amphipathic nature of defensins, which is crucial for their membrane-disrupting activity.

Research Findings: A notable example involves the use of rigid and hydrophobic flavonoid scaffolds, such as xanthone (B1684191) or flavone, decorated with cationic groups. pnas.orgacs.org These small-molecule mimetics are designed to emulate the cationic and amphipathic characteristics of antimicrobial peptides. pnas.org The flavonoid core acts as a hydrophobic moiety and a structurally rigid scaffold. acs.org By synthetically modifying these scaffolds with cationic residues or moieties, researchers have developed a library of compounds that mimic the biological function of CAMPs. pnas.orgacs.org Unlike some other mimetic strategies that result in rigid backbones, some of these defensin-inspired mimetics are designed with a flexible core scaffold, allowing for adaptive conformations that can lead to specific and high-affinity interactions with bacterial membranes. pnas.org

Foldamers and Peptoids

Foldamers are oligomers made from non-natural building blocks that are designed to fold into specific, stable three-dimensional structures, mimicking the secondary structures (like α-helices and β-sheets) found in peptides. pnas.org Peptoids, or poly-N-substituted glycines, are a specific class of foldamers where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. mdpi.com This modification makes them highly resistant to proteolytic degradation. mdpi.com

Research Findings: In the context of defensin mimicry, foldamers are designed to replicate the global amphiphilic structures of defensins. For example, helical peptoid mimics have been created to emulate the structure and function of natural CAMPs. pnas.org Similarly, β-peptides, which are composed of β-amino acids (with the amino group attached to the β-carbon), are also used. pnas.org While pure β-peptides are resistant to proteolysis, they may not perfectly mimic the helical conformations of their parent α-peptides. pnas.org Therefore, α/β-peptides, containing a mix of both types of residues, are also explored to better replicate the native structure and function. pnas.org Research on peptoids has shown that they can disrupt bacterial membranes by forming pores and exhibit potent activity against multidrug-resistant bacteria like MRSA, while maintaining good selectivity. mdpi.com

Computational and Bioinformatics-Aided Design

Computational and bioinformatics tools have become indispensable in the field of this compound research, offering rapid and cost-effective methods for prediction, design, and analysis. mdpi.comnih.gov These approaches leverage the vast amount of available biological data to guide the development of new defensin variants with desired characteristics.

Machine learning (ML) has emerged as a powerful tool for predicting and designing defensins and other antimicrobial peptides (AMPs). plos.orgcomputer.org ML models can analyze large datasets of peptide sequences and their corresponding activities to identify complex patterns and relationships that are not easily discernible through manual analysis. plos.org These models can predict the antimicrobial potential of a peptide, classify it into a specific family or subfamily, and even guide the design of novel sequences with enhanced properties. nih.govcomputer.orgexcli.de

Several ML algorithms have been successfully applied in defensin research, including Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). computer.orgfrontiersin.orgfrontiersin.org For instance, SVM-based models have been developed to discriminate defensins from other AMPs with high accuracy. frontiersin.orgnih.gov These models are trained on datasets containing known defensins and non-defensins, learning the features that distinguish between the two groups. frontiersin.orgnih.gov

The general framework for using ML in defensin prediction involves several key steps:

Dataset Preparation: Curating high-quality datasets of defensin and non-defensin sequences. nih.govfrontiersin.orgnih.gov

Feature Extraction: Converting peptide sequences into numerical representations that capture their physicochemical properties. nih.gov

Model Training and Validation: Using the prepared datasets to train and test the ML models to ensure their predictive accuracy. nih.govplos.orgcomputer.org

Deep learning, a subset of machine learning, has also shown significant promise in AMP design. plos.orgacs.org Deep learning models, such as recurrent neural networks, can learn directly from sequence data, potentially capturing more intricate patterns and leading to more accurate predictions. biorxiv.org

Here is an interactive table of some machine learning models and their applications in defensin/AMP research:

Table 1: Machine Learning Models in Defensin and Antimicrobial Peptide Research
Model/Method Algorithm(s) Application Reference(s)
Defensinpred Support Vector Machine (SVM) Prediction of defensins and their families. nih.gov
iDPF-PseRAAAC SVM Identification of defensin families and subfamilies. plos.org
DEFPRED SVM Discrimination of defensins from other AMPs and proteins. nih.gov
DeepQSAR Recurrent Neural Network Prediction of broad-spectrum AMP activity and design of novel peptides. biorxiv.orgbiorxiv.org
AGRAMP N-gram models, Random Forest Prediction of AMPs against plant pathogenic bacteria. frontiersin.org
AMPA Not specified Scanning protein sequences to identify antimicrobial regions. researchgate.netmdpi.com
PyAMPA Random Forest High-throughput prediction and optimization of AMPs, including hemolysis and toxicity prediction. asm.org

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions over time. In defensin research, MD simulations provide valuable insights into the conformational changes, stability, and interaction mechanisms of these peptides. nih.govscielo.brchalcogen.ro

MD simulations can be used to:

Analyze Conformational Stability: By simulating the movement of atoms in a defensin molecule, researchers can assess its structural stability. For example, simulations of human α-defensin 5 (HD5) and its mutant revealed that a single amino acid substitution could lead to significant structural changes. chalcogen.ro

Study Peptide-Membrane Interactions: MD simulations can model the interaction of defensins with bacterial membranes, shedding light on their mechanism of action. plos.orgresearchgate.netnih.gov For example, accelerated MD simulations of Raphanus sativus antifungal protein 2 (RsAFP2) and its mutants showed that the mutant proteins caused greater deformation of fungal mimic membranes. plos.orgresearchgate.netnih.gov

Investigate Oligomerization: Some defensins are known to form dimers or higher-order oligomers to exert their function. MD simulations can be used to predict and analyze the structure and stability of these oligomeric forms, as demonstrated in studies of human β-defensin 3 (hBD-3). acs.orgresearchgate.net

Understand the Impact of Mutations: Researchers can use MD simulations to predict how specific mutations will affect the structure and function of a defensin. nih.govplos.org Studies on RsAFP2 mutants G9R and V39R showed that these mutations had a stabilizing effect on the protein's conformation. nih.govplos.org

The data generated from MD simulations, such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF), provide quantitative measures of conformational changes and flexibility. scielo.brresearchgate.net

A variety of in silico tools and databases are available to facilitate the analysis of defensin sequences and structures. These resources are crucial for identifying potential defensins, characterizing their properties, and guiding their modification. frontiersin.orgnih.gov

Databases:

Defensins Knowledgebase: A specialized database containing comprehensive information on defensin sequences, structures, and activities. nih.gov It includes tools for sequence alignment like BLAST and ClustalW. nih.gov

CAMPR3: A database of antimicrobial peptides that provides tools for predicting AMPs using various machine learning algorithms. frontiersin.org

APD3 (Antimicrobial Peptide Database): A resource that includes tools for calculating physicochemical properties of peptides, such as net charge and hydrophobicity. frontiersin.org

Prediction and Analysis Tools:

AMPA (Antimicrobial Peptide Prediction): A server used to scan protein sequences to identify potential antimicrobial regions. researchgate.net

Protparam: A tool used to analyze the physicochemical characteristics of protein sequences. frontiersin.org

DeepLoc 2.0: A server for predicting the subcellular localization of proteins. frontiersin.org

Phytozome: A portal for comparative plant genomics that can be used to identify orthologous defensin genes. facetsjournal.com

NCBI Conserved Domain Database: A tool for identifying conserved functional domains within protein sequences. facetsjournal.com

These tools enable researchers to perform a wide range of analyses, from basic sequence alignment and physicochemical property calculation to more complex tasks like predicting antimicrobial activity and identifying functional motifs. For example, a study on Brassica rapa PDF1.1 used a suite of bioinformatics tools to perform phylogenetic analysis, predict secondary structure, and identify conserved domains. facetsjournal.com

Here is an interactive table of some in silico tools and their functions in defensin research:

Table 2: In Silico Tools for Defensin Analysis
Tool/Database Function Reference(s)
Defensins Knowledgebase Database of defensin sequences, structures, and activities; includes BLAST and ClustalW for sequence analysis. nih.gov
CAMPR3 Database and prediction tool for antimicrobial peptides using machine learning algorithms (SVM, RF, ANN, DA). frontiersin.org
APD3 Database and tool for calculating physicochemical properties of antimicrobial peptides. frontiersin.org
AMPA Server for scanning protein sequences to identify potential antimicrobial regions. researchgate.netmdpi.com
PyAMPA High-throughput prediction and optimization of AMPs, including hemolysis and toxicity prediction. asm.org
Protparam Analysis of physicochemical characteristics of protein sequences. frontiersin.org
DeepLoc 2.0 Prediction of subcellular localization of proteins. frontiersin.org
Phytozome Comparative plant genomics portal for identifying orthologues. facetsjournal.com
NCBI Conserved Domain Database Identification of conserved functional domains in proteins. facetsjournal.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activity. frontiersin.orgacs.orgresearchgate.net In the context of modified defensins, QSAR models are used to predict the antimicrobial activity of new peptide sequences based on their structural features, thereby guiding the design of more potent and selective molecules. frontiersin.orgresearchgate.net

The development of a QSAR model typically involves:

Data Collection: Assembling a training set of peptides with known antimicrobial activities. frontiersin.org

Descriptor Calculation: Quantifying the physicochemical properties of the peptides using molecular descriptors. These can be 2D descriptors (e.g., topological indices) or 3D descriptors (e.g., molecular shape). researchgate.net

Model Building: Using statistical methods like regression analysis to establish a mathematical equation that relates the descriptors to the biological activity. frontiersin.orgresearchgate.net

Model Validation: Testing the predictive power of the model on an independent set of peptides. frontiersin.org

QSAR models have been successfully used to design AMPs with improved properties. For example, a QSAR model was used to develop peptides with specific activity against bacterial biofilms. frontiersin.org In another study, a QSAR analysis of 46 AMPs revealed that a decrease in the lipophilicity of polar amino acid residues confers selectivity for pathogen cells over mammalian cells. acs.org

Recently, the integration of deep learning with QSAR, known as DeepQSAR, has shown great potential. biorxiv.orgbiorxiv.org These models can capture more complex relationships between structure and activity, leading to more accurate predictions and the successful design of novel AMPs with enhanced antimicrobial and antibiofilm properties. biorxiv.orgbiorxiv.org

The ultimate goal of SAR studies is to understand how the three-dimensional structure of a defensin, including its charge distribution, hydrophobicity, and disulfide bonding pattern, determines its biological function. acs.orgnih.govnih.gov This knowledge is crucial for the rational design of modified defensins with improved therapeutic potential. acs.org

Structural and Mechanistic Characterization of Modified Defensins

Analysis of Structural Stability and Integrity

The inherent stability of defensins is a cornerstone of their function, allowing them to remain active in hostile environments, such as those rich in proteases. This stability is largely conferred by their compact, cysteine-stabilized fold. Modifications to this structure are undertaken to further enhance these properties or to probe the fundamentals of their structural integrity.

Disulfide Bond Engineering and Connectivity Impact

Defensins are characterized by a conserved framework of six cysteine residues that form three intramolecular disulfide bridges. mdpi.comresearchgate.net These bonds are crucial for stabilizing the tertiary structure, which typically consists of a triple-stranded antiparallel β-sheet. acs.orgnih.gov The specific connectivity of these disulfide bonds distinguishes the different defensin (B1577277) subfamilies. Alpha-defensins typically exhibit a Cys1-Cys6, Cys2-Cys4, Cys3-Cys5 linkage, while beta-defensins have a Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 pattern. mdpi.comresearchgate.netnih.gov Theta-defensins are unique in that they are cyclic peptides where the N- and C-termini are connected by a peptide bond, a structure further stabilized by three disulfide bridges. mdpi.com

Engineering these disulfide bonds has revealed surprising insights into their role. Studies on human β-defensin 3 (hBD-3) have shown that altering the native disulfide connectivity has little effect on its broad-spectrum antimicrobial activity. nih.govresearchgate.net In fact, an analog of hBD-3 where all six cysteines were replaced by alpha-aminobutyric acid (a non-natural amino acid that cannot form disulfide bonds) retained its bactericidal potency, demonstrating that the disulfide bridges are dispensable for this particular function. nih.govresearchgate.net This suggests that the antimicrobial action of some defensins is more dependent on their amino acid composition—specifically their cationic and hydrophobic properties—than on a rigidly defined tertiary structure. acs.org

In contrast, the chemotactic (immune cell-attracting) function of hBD-3 is highly dependent on the correct disulfide bonding pattern. researchgate.net Analogs with altered disulfide connectivity showed a wide range of chemotactic activities, and complete removal of the cysteines abolished this activity entirely. researchgate.net This indicates that while the direct killing of microbes may not require a specific fold, interaction with host immune receptors does.

The number of disulfide bonds also positively correlates with proteolytic stability. researchgate.net For instance, the complex chain topologies of disulfide-rich peptides generally increase their stability against proteases compared to linear peptides. nih.gov Cyclization strategies, such as those seen in θ-defensins or engineered through backbone modifications, further enhance this resistance by constraining the peptide's structure and preventing protease access. nih.govrsc.org

Influence of Amino Acid Substitutions on Tertiary Fold

While the disulfide framework is a primary determinant of the defensin fold, the non-cysteine amino acid residues also play a significant role. Even single amino acid substitutions can induce conformational changes that alter the biological activity spectrum. frontiersin.org However, the characteristic β-defensin 3D structure is remarkably accommodating and can be preserved with residue changes at many positions. frontiersin.org

Studies on plant defensins have shown that despite low sequence identity, their three-dimensional structures are remarkably similar, consisting of a cysteine-stabilized α-helix β-sheet (CSαβ) motif. frontiersin.orgplos.org Variations in amino acids are often reflected in minor conformational changes in loops, which can be sufficient to modulate biological activity. frontiersin.org For example, substitution of a highly conserved glutamic acid in the plant defensin VrD1 with an arginine disrupts typical hydrogen bonds and leads to the formation of a 310 helix in a loop region, altering the local structure. mdpi.com

Systematic backbone modifications, such as replacing α-amino acids with β³-analogs or Cα-methylated residues in the defensin plectasin (B1576825), have been shown to be compatible with the native tertiary fold. nih.gov These "proteomimetic" variants can successfully reproduce the fold and function of the natural defensin. nih.gov

Enhanced Proteolytic Resistance Through Structural Modification

A key goal of modifying defensins is to increase their stability against proteolysis, which would enhance their therapeutic potential. The inherent stability of defensins is partly due to their compact, disulfide-stabilized structure, which makes them less susceptible to protease degradation than linear peptides. nih.govnih.govfrontiersin.org

Several modification strategies have proven effective in boosting this resistance:

Disulfide Bond Engineering : The presence and number of disulfide bonds are directly linked to proteolytic stability. researchgate.net Studies on hBD-3 demonstrated that stability against proteases decreases as the number of disulfide bonds is reduced. researchgate.net Conversely, introducing disulfide bonds can stabilize peptide structures and make them less vulnerable to degradation. mdpi.com

Cyclization : Linking the peptide's N- and C-termini, as seen in the natural θ-defensins, is a powerful strategy to prevent protease degradation. nih.gov This can be achieved through backbone cyclization or by using disulfide bridges. nih.govrsc.org

Incorporation of D-amino acids : Since proteases are stereospecific, synthesizing peptides entirely or partially from D-amino acids effectively prevents enzymatic degradation. nih.govrsc.org A D-amino acid version of an American oyster defensin analogue, D-A3, exhibited superior protease stability compared to its L-amino acid counterpart. rsc.org

Backbone Modification : Engineering the peptide backbone by incorporating non-natural amino acid linkages can improve resistance to proteases. nih.gov A variant of the defensin plectasin with systematic backbone modifications showed improved stability against degradation by both trypsin and pronase. nih.gov

Specific Structural Features : Certain native structural elements can confer unusual protease resistance. The avian defensin AvBD7 is highly resistant to a range of proteases. plos.orgresearchgate.net Structural analysis revealed that this resistance is partly due to the C-terminus being embedded by the N-terminal region and the presence of a salt bridge between Asp9 and Arg12, which restricts protease access. plos.orgresearchgate.net

Elucidation of Structure-Activity Relationships (SAR) in Modified Defensins

Understanding the relationship between a defensin's structure and its biological activity is crucial for designing new peptides with improved or novel functions. Research in this area focuses on how fundamental properties like charge and hydrophobicity, as well as the roles of individual amino acids, dictate the peptide's performance.

Role of Cationicity and Hydrophobicity in Activity Modulation

The antimicrobial activity of most defensins is intrinsically linked to two key physicochemical properties: cationicity and hydrophobicity. acs.orgfrontiersin.orgnih.gov

Cationicity : Defensins are typically cationic, meaning they have a net positive charge at physiological pH, due to a high content of basic amino acid residues like arginine (Arg) and lysine (B10760008) (Lys). mdpi.comacs.orgacademie-sciences.fr This positive charge is a primary factor in their selectivity for negatively charged bacterial membranes over the generally neutral outer membranes of mammalian cells. nih.gov Increasing the net positive charge can enhance antimicrobial activity and salt tolerance. frontiersin.orgfrontiersin.org For example, the higher cationicity of plant defensin MtDef5B (+8 net charge) compared to MtDef5A (+7 net charge) is a likely contributor to its more potent antibacterial activity. frontiersin.org

Hydrophobicity : The presence of hydrophobic (water-repelling) amino acid residues, such as leucine, isoleucine, phenylalanine, and tryptophan, is critical for the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. mdpi.comnih.govnih.gov Generally, defensins contain around 50% hydrophobic residues. mdpi.com Increasing hydrophobicity can enhance antimicrobial potency, but there is an optimal balance. mdpi.com Excessive hydrophobicity can lead to a decrease in selectivity and an increase in toxicity toward host cells. acs.orgmdpi.com

The spatial arrangement of these charged and hydrophobic regions, creating an amphipathic structure, is often more important than the specific amino acid sequence itself. acs.org This amphipathicity allows the defensin to interact electrostatically with the bacterial surface and then insert its hydrophobic regions into the membrane core, leading to permeabilization and cell death. nih.gov Studies on human β-defensin 3 (hBD-3) have shown that its antimicrobial potency is determined by the distribution of positively charged and hydrophobic side chains, rather than a specific spatial arrangement dictated by disulfide bonds. acs.org

Specific Residue Contributions to Biological Function

Beyond the general properties of charge and hydrophobicity, the specific roles of individual amino acid residues at key positions have been identified as critical determinants of defensin function.

The γ-core Motif : In plant defensins, a highly conserved region known as the γ-core motif (GXC3–9C) is a major determinant of antifungal activity. plos.org Swapping the γ-core motif of the plant defensin MsDef1 with that of MtDef4 transferred the antifungal potency and mode of action of MtDef4 to the chimeric peptide. plos.org This indicates that this specific motif defines the unique antifungal properties of these defensins. plos.org

Hydrophobic Residues : Specific hydrophobic residues have been shown to be pivotal. In human α-defensins, residues such as Trp26 and Phe28 in HNP-1, and Leu26 and Tyr27 in HD5, play a key functional role. frontiersin.org For mouse α-defensin Crp-4, a hydrophobic patch formed by Ile23, Phe25, and Leu26 is critical for its bactericidal activity. nih.gov Replacing these residues with the non-hydrophobic glycine (B1666218) severely weakened its function. nih.gov Conversely, increasing hydrophobicity by substituting half-cystinyl residues with tryptophan in hBD-3 led to increased activity. acs.org

Cationic Residues : The location and identity of cationic residues are also crucial. In the θ-defensin RTD-1, native arginine residues are key for its activity against anthrax lethal factor; replacing them with negatively charged amino acids diminished activity, while adding extra arginines improved it. nih.gov Similarly, for human α-defensin HD5, Arg28 is critical for promoting certain viral and bacterial infections. frontiersin.org The C-terminal region of hBD-3, which contains two arginine residues, is particularly important for its antibacterial and salt-tolerant activities. frontiersin.org

Loop Residues : Residues in the flexible loops connecting the more rigid secondary structure elements can also be functionally important. In the plant defensin RsAFP2, substitutions in loop L1, which is spatially close to the functional γ-core motif, had noticeable effects on its antifungal activity. mdpi.com

Oligomerization and Supramolecular Assembly Effects

The biological activity of many defensins is not solely a function of the monomeric peptide but is intricately linked to their ability to self-associate into oligomers and larger supramolecular structures. nih.govpnas.org This process of oligomerization is often a prerequisite for their antimicrobial and membrane-permeabilizing functions. mdpi.commdpi.com For some defensins, the oligomeric form is considered the primary active structure responsible for potent antimicrobial activity. mdpi.com

Recent evidence highlights that oligomerization and the formation of supramolecular multimers are integral to the mode of action of defensins. nih.gov For instance, the defensin SPE10, isolated from the plant Pachyrhizus erosus, demonstrates that its dimeric form possesses enhanced antifungal properties, which may be attributed to increased hydrophobicity. mdpi.com Similarly, the disruption of dimer formation in the plant defensin NaD1, through site-directed mutagenesis of key residues, significantly diminishes its capacity to kill the filamentous fungus Fusarium oxysporum. mdpi.com Human α-defensin 6 (HD6) provides a unique example of supramolecular assembly; it undergoes ordered self-assembly to form fibrils and nanonets that entrap bacteria, a mechanism dependent on specific amino acid residues like histidine-27. pnas.orgtcdb.orgmdpi.com

The interaction with membrane lipids can trigger and stabilize these oligomeric assemblies. The plant defensin NaD1 dimerizes upon binding to the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), forming a distinctive "cationic grip" that engages two PIP2 molecules. elifesciences.org This PIP2-mediated oligomerization is crucial for the permeabilization of both fungal and tumor cells. elifesciences.org Another plant defensin, NsD7, oligomerizes upon interaction with phosphatidic acid (PA), forming a remarkable double helix of two right-handed coiled oligomeric fibrils. pnas.orgresearchgate.net The formation of these distinct oligomeric structures, mediated by different phospholipids, underscores the adaptability of the defensin fold for recognizing specific lipid targets and initiating membrane disruption. pnas.orgresearchgate.net

Furthermore, studies on human β-defensins (hBDs) indicate that they can exist as dimers or even higher-order oligomers. acs.org For example, hBD-2 can form tetramers at high concentrations, and hBD-3 is predicted to form dimers. acs.org The racemic crystal structure of the θ-defensin BTD-2 revealed an anti-parallel trimer, which extends into a larger, fibril-like supramolecular assembly, suggesting a novel mode of action that links antimicrobial and amyloid peptides. uq.edu.au The propensity for oligomerization can be influenced by environmental factors such as concentration and pH. nih.gov These findings collectively suggest that the formation of specific, often lipid-mediated, oligomeric and supramolecular structures is a key mechanistic feature of modified defensins, enabling them to effectively compromise the integrity of microbial membranes. nih.govpnas.org

Detailed Mechanisms of Action Against Microorganisms

The primary mechanism by which most defensins exert their antimicrobial effect is through direct interaction with and disruption of the microbial cell membrane. frontiersin.orgebi.ac.ukoup.com Their amphipathic nature, characterized by spatially separated cationic and hydrophobic regions, facilitates their insertion into the phospholipid bilayers of microorganisms. frontiersin.orgebi.ac.uk The initial interaction is often electrostatic, with the positively charged residues of the defensin binding to the negatively charged components of the microbial membrane, such as anionic phospholipids. ebi.ac.uktandfonline.com Following this initial binding, defensins can permeabilize the membrane through several proposed mechanisms, leading to the dissipation of vital ion gradients and ultimately cell death. frontiersin.orgmeihonglab.com

Membrane Interaction and Permeabilization Mechanisms

The interaction of defensins with microbial membranes is a complex process that can lead to membrane permeabilization and cell lysis. researchgate.netfrontiersin.org This interaction is highly dependent on the specific defensin, the lipid composition of the target membrane, and the peptide concentration. frontiersin.org The process generally begins with the electrostatic attraction of the cationic defensin to the anionic microbial membrane. tandfonline.com Once a threshold concentration of the peptide on the membrane surface is reached, a conformational change may occur, followed by membrane disruption. frontiersin.org Several models have been proposed to describe how defensins and other antimicrobial peptides (AMPs) permeabilize membranes. These can be broadly categorized into models that involve the formation of discrete transmembrane pores and those that describe a more generalized disruption of the membrane structure. frontiersin.org

The toroidal pore model is a variation of the barrel-stave mechanism. frontiersin.org In this model, after the initial binding to the membrane, defensins insert and induce a significant local curvature in the lipid bilayer. frontiersin.orgmdpi.com This causes the membrane to bend inward, creating a pore that is lined by both the defensin molecules and the headgroups of the membrane lipids. mdpi.comfrontiersin.org Consequently, the inner and outer leaflets of the membrane become continuous through this pore structure. mdpi.com This arrangement disrupts the normal hydrophobic and hydrophilic organization of the bilayer. mdpi.com Toroidal pores can have varying lifetimes, and their formation leads to a decrease in membrane thickness and a slight reduction in surface homogeneity. frontiersin.org Like barrel-stave pores, they cause the leakage of cellular contents and dissipation of ion gradients. frontiersin.org Several defensins and other AMPs are suggested to employ this mechanism. frontiersin.orgroyalsocietypublishing.org For instance, molecular dynamics simulations suggest that human α-defensin 5 (HD5) utilizes a toroidal pore mechanism to disrupt the integrity of Gram-negative bacterial membranes. plos.org

In contrast to pore-forming models, the carpet model describes a non-pore-forming mechanism of membrane disruption. mdpi.comfrontiersin.org According to this model, defensin molecules accumulate on the surface of the microbial membrane, aligning parallel to it in a "carpet-like" fashion. mdpi.commdpi.com This accumulation is driven by electrostatic interactions between the cationic peptides and the anionic phospholipid headgroups. frontiersin.org Once a critical threshold concentration is reached, the extensive coverage of the membrane surface by the peptides induces significant tension and destabilization. mdpi.com This can lead to the disintegration of the membrane in a detergent-like manner, with the formation of micelles composed of lipids and peptides. mdpi.commdpi.com The carpet model does not necessarily require the defensins to insert deeply into the hydrophobic core or to form specific oligomeric structures within the membrane. mdpi.com This mechanism is often associated with defensins that are active at higher, micromolar concentrations and is supported for plant defensins which possess the requisite cationic properties. mdpi.com The antibacterial activity of variants of human β-defensin 3 (HBD-3) has been suggested to occur via a carpet-like mechanism. researchgate.net

Beyond the three classical models, other mechanisms of defensin-membrane interaction have been proposed, and it is recognized that a single defensin may utilize different mechanisms depending on the target cell and conditions. frontiersin.orgnih.gov For example, some defensins may not cause stable pore formation but rather transient disruptions. academie-sciences.fr The highly cationic rabbit defensins, for instance, induce a partial release of markers from vesicles, suggesting that the pores they form are not stable, possibly due to electrostatic repulsion between the peptide molecules. academie-sciences.fr

Furthermore, some defensins have more complex mechanisms that involve specific lipid binding and subsequent induction of large-scale membrane changes. The plant defensin NaD1 binds to the phospholipid PIP2, leading to oligomerization and the formation of large membrane blebs, ultimately causing cell lysis. elifesciences.orgresearchgate.net This represents a novel mechanism distinct from the classical models. researchgate.net Additionally, some models, such as the aggregate channel, Shai–Matsuzaki–Huang, and lipid clustering models, have been proposed to explain the diverse ways AMPs can permeabilize membranes. frontiersin.org It is also important to note that for some defensins, membrane permeabilization might be a secondary effect, with the primary mechanism involving interaction with intracellular targets after translocation across the membrane. mdpi.com For instance, human β-defensin 3 (hBD3) has been shown to inhibit cell wall biosynthesis in staphylococci by interacting with the membrane-bound precursor lipid II, suggesting a mechanism that does not rely solely on membrane disruption. asm.org

Carpet Model of Membrane Disruption

Intracellular Target Modulation

Following penetration of the microbial cell membrane, modified defensins can disrupt essential intracellular processes. This modulation of internal targets represents a significant aspect of their antimicrobial mechanism, leading to the inhibition of vital cellular functions and ultimately, cell death. These peptides can interfere with the synthesis of macromolecules, disrupt cell wall construction, and induce the production of harmful reactive oxygen species.

Inhibition of Macromolecular Synthesis

Certain defensins and their synthetic derivatives exert their antimicrobial effects by halting the production of essential macromolecules such as DNA, RNA, and proteins. asm.orgnih.gov This inhibition effectively arrests cell growth and proliferation. For instance, upon permeabilizing the outer and inner membranes of Escherichia coli, Human Neutrophil Peptide-1 (HNP-1) causes an immediate and concurrent shutdown of macromolecular synthesis and respiration. nih.gov

Studies have shown that human β-defensin 118 is capable of inhibiting macromolecular synthesis in E. coli. mdpi.com Similarly, other defensins like buforin II and human neutrophil defensin 1 have been observed to kill bacteria by slowly inhibiting the synthesis of protein and DNA. asm.org The investigation into defensin mimetics, such as BAS00127538 and 1499-1221, has also focused on their capacity to inhibit these crucial synthesis pathways in bacteria like Staphylococcus aureus. nih.gov This mechanism involves treating the bacterial cells with the peptides and measuring the incorporation of radioactive precursors for protein, DNA, and RNA synthesis over time to quantify the inhibitory effect. asm.org

Cell Wall Biosynthesis Interference

A key intracellular mechanism for a number of modified defensins is the disruption of bacterial cell wall synthesis. This is often achieved by targeting and binding to Lipid II, a crucial precursor molecule in the peptidoglycan biosynthesis pathway. mdpi.comnih.govnih.gov By sequestering Lipid II, these defensins prevent its incorporation into the growing peptidoglycan chain, thereby compromising the structural integrity of the cell wall.

This mechanism has been identified across different classes of defensins:

Invertebrate Defensins: Three variants of oyster defensins (Cg-Defh1, Cg-Defh2, and Cg-Defm) have been shown to specifically inhibit the cell wall biosynthesis of Staphylococcus aureus. nih.gov At lethal concentrations, these defensins did not disrupt the bacterial membrane but led to the accumulation of the UDP-N-acetylmuramyl-pentapeptide, a cell wall precursor, indicating a blockage in the synthesis pathway. nih.gov Surface plasmon resonance and other assays confirmed that the oyster defensins bind strongly to Lipid II. nih.gov

Fungal Defensins: A fungal defensin-like peptide, Pyronesin4 (Py4), also functions as an inhibitor of cell wall biosynthesis. mdpi.com It achieves its antibiotic effect by binding to the membrane-bound Lipid II, leading to an accumulation of the cell-wall synthesis precursor in the cytoplasm and causing marked morphological changes in the bacteria. mdpi.com

Human Defensins: Human β-defensin 3 (hBD3) is another example that interferes with the cell wall biosynthesis machinery in staphylococci. nih.gov Evidence suggests that hBD3 binds to Lipid II-rich sites, perturbing the synthesis process and creating localized lesions in the cell wall, which can lead to osmotic rupture of the cell. nih.gov

Plant Defensins: The plant defensin NaD1 has been observed to inhibit the growth of Phytophthora species by interfering with cell wall structure. researchgate.net Electron microscopy revealed alterations in cell wall thickness and morphology in treated hyphae, and chemical analysis showed a significant decrease in cellulose (B213188) content. researchgate.net

Reactive Oxygen Species (ROS) Induction

The generation of reactive oxygen species (ROS) is another potent intracellular mechanism employed by certain defensins to kill microbial cells. frontiersin.org ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components, including proteins, lipids, and nucleic acids, ultimately leading to apoptosis or programmed cell death. frontiersin.orgportlandpress.com

Several defensins have been identified to function through this pathway:

Plant Defensins: The plant defensin RsAFP2, from radish, induces the formation of ROS in Candida albicans in a dose-dependent manner. researchgate.net This ROS production is dependent on the initial binding of RsAFP2 to glucosylceramides in the fungal membrane. researchgate.net The plant defensin NaD1 also triggers ROS production in fungal cells, a process linked to its interaction with mitochondria. portlandpress.com

θ-Defensins: Rhesus θ-defensin 1 (RTD-1) has been shown to be rapidly fungicidal against Candida species, and this killing is temporally correlated with the intracellular accumulation of ROS. nih.gov Within minutes of exposure to RTD-1, a significant increase in ROS levels is observed in susceptible fungal strains. nih.gov

The induction of ROS is often a downstream effect of the defensin's initial interaction with the cell membrane or other cellular components. portlandpress.com For example, the interaction of NaD1 with the mitochondrial inner membrane lipid cardiolipin (B10847521) is thought to be a key step in its mechanism of ROS generation. portlandpress.com

Anti-Biofilm Mechanisms

Bacterial biofilms, which are structured communities of cells encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics. Modified defensins have demonstrated the ability to inhibit the formation of and disrupt established biofilms through various mechanisms.

One primary strategy is the interference with the production and transport of biofilm components. Human Beta-Defensin 2 (hBD-2) has been reported to alter the outer membrane protein profile of bacteria and interfere with the transfer of biofilm precursors to the extracellular space. frontiersin.org Similarly, human β-defensin 3 (hBD-3) can inhibit biofilm formation by Staphylococcus epidermidis by reducing the expression of genes essential for the synthesis of the polysaccharide intercellular adhesin (PIA), a key component of the staphylococcal biofilm matrix. mdpi.com

Other defensins, such as the manila clam defensin Rpdef1α, have also been shown to prevent the formation of E. coli biofilms. mdpi.com The anti-biofilm activity of defensins can also be linked to the degradation of the biofilm matrix itself or the disruption of the signaling systems that regulate biofilm formation. mdpi.comnih.gov The ability of β-defensin 2 to eliminate biofilms formed by pathogenic E. coli highlights its potential in combating biofilm-related infections. researchgate.net

Immunomodulatory Mechanisms of Engineered Defensins

Beyond their direct antimicrobial actions, engineered and modified defensins are potent modulators of the host immune system. They act as a crucial link between the innate and adaptive immune responses, orchestrating the recruitment and activation of various immune cells to the site of infection or inflammation. oup.comresearchgate.net

Chemotactic Activity and Immune Cell Recruitment

A key immunomodulatory function of defensins is their ability to act as chemoattractants, recruiting a diverse range of immune cells. researchgate.netjmb.or.kr This chemotactic activity is critical for initiating and amplifying the adaptive immune response. oup.commdpi.com

α-Defensins: Human neutrophil peptides (HNP-1, -2, and -3) are chemotactic for monocytes, naive T-cells, and immature dendritic cells. nih.govmdpi.comnih.gov The release of these defensins from neutrophils can signal the mobilization of these key immunocompetent cells to sites of inflammation. nih.gov

β-Defensins: Human β-defensins (hBDs) are known to attract immature dendritic cells, memory T-cells, monocytes, and mast cells. frontiersin.orgfrontiersin.org For example, hBD-1, -2, and -3 can attract cells that express the C-C chemokine receptor 6 (CCR6). mdpi.com More recent studies have identified that β-defensins also interact with CCR2 to induce chemotaxis, particularly of myeloid cells like monocytes and macrophages. aai.org This dual receptor usage allows β-defensins to recruit a broad spectrum of leukocytes. aai.org

The structural similarity of defensins to chemokines underlies this function. frontiersin.org By recruiting dendritic cells, defensins facilitate the uptake and presentation of antigens, which is a foundational step in activating a robust and specific adaptive immune response. jmb.or.kr This chemotactic recruitment and subsequent activation of immune cells underscore the role of defensins as powerful endogenous adjuvants. mdpi.comnih.gov

Modulation of Cytokine and Chemokine Expression

Modified defensins have demonstrated significant immunomodulatory capabilities, particularly in their capacity to alter the expression profiles of cytokines and chemokines. This modulation is a critical aspect of their therapeutic potential, allowing for the attenuation of excessive inflammatory responses. The interaction of defensins with microbial products can lead to a dampened production of pro-inflammatory cytokines. nih.gov Synthetic analogs, in particular, have been engineered to optimize these anti-inflammatory properties. mdpi.com

Research has shown that the binding of defensins to microbial antigens, such as adhesins, can alter the subsequent interaction with immune cells, leading to a reduction in pro-inflammatory cytokine production while not affecting chemokine output. nih.gov For instance, when human myeloid dendritic cells are exposed to certain bacterial antigens, they typically produce a range of pro-inflammatory cytokines (including IL-6, GM-CSF, TNF-α, and IL-12p40), the anti-inflammatory cytokine IL-10, and various chemokines. nih.gov The presence of Human Beta-Defensin 3 (HBD3) can specifically attenuate the production of IL-6, IL-10, GM-CSF, and TNF-α induced by these antigens. nih.gov

Different defensins can elicit unique and selective cytokine responses. mdpi.com Studies on peripheral blood mononuclear cells have shown that hBD-1 can increase the production of IL-6, IL-8, IL-10, and Monocyte Chemoattractant Protein-1 (MCP-1). mdpi.com Conversely, some modified defensins are designed to broadly suppress inflammatory mediators. Brilacidin (PMX30063), a synthetic defensin mimetic, has been shown to reduce the production of pro-inflammatory cytokines and chemokines. microbiometimes.com Similarly, novel θ-defensin analogs, such as hapivirins and diprovirins, have been developed that inhibit the generation of cytokines by monocytes. aai.org This ability to selectively or broadly control cytokine and chemokine expression highlights the versatility of modified defensins as immunomodulatory agents.

Table 1: Effects of Modified Defensins on Cytokine and Chemokine Expression

Modified Defensin/Analog Cell Type Stimulus Effect on Cytokine/Chemokine Expression Reference(s)
Brilacidin (PMX30063) Not specified Not specified Reduction of pro-inflammatory cytokines and chemokines. microbiometimes.com
Hapivirins & Diprovirins Monocytes Not specified Inhibition of cytokine generation. aai.org
Human Beta-Defensin 3 (HBD3) Myeloid Dendritic Cells Bacterial Antigen (rHagB) Attenuation of IL-6, IL-10, GM-CSF, and TNF-α. nih.gov
Human Beta-Defensin 1 (hBD-1) Peripheral Blood Mononuclear Cells Not specified Increased production of IL-6, IL-8, IL-10, and MCP-1. mdpi.com
Human Beta-Defensin 2 (hBD-2) Human Keratinocytes Not specified Increased production of IL-6, IL-10, MCP-1, and MIP-3α. mdpi.com

| Human Beta-Defensin 3 (hBD-3) | Human Keratinocytes | Not specified | Increased production of IL-6, IL-10, MCP-1, and MIP-3α. | mdpi.com |

Interactions with Pattern Recognition Receptors

The immunomodulatory functions of modified defensins are often mediated through their interaction with Pattern Recognition Receptors (PRRs), which are key components of the innate immune system responsible for detecting pathogen-associated molecular patterns (PAMPs). google.comgoogle.com These interactions can either trigger or inhibit downstream signaling pathways, thereby influencing the immune response.

A prominent class of PRRs that interact with defensins are the Toll-like receptors (TLRs). frontiersin.org For example, human β-defensin-2 (hBD-2) is known to activate dendritic cells by directly binding to TLR4. mdpi.com This interaction is a critical mechanism through which defensins can bridge innate and adaptive immunity. Furthermore, some antimicrobial peptides can compete with PAMPs, such as lipopolysaccharide (LPS), for binding to TLR4. frontiersin.org By occupying the receptor binding site, these peptides can act as antagonists, preventing the activation of pro-inflammatory signaling cascades that lead to the expression of cytokines and other inflammatory mediators. frontiersin.org

In addition to cell-surface PRRs, defensins are also linked to cytosolic PRRs, such as Nucleotide-binding oligomerization domain-containing protein 2 (NOD2). NOD2 recognizes intracellular bacterial components and its signaling is connected to the production of defensins. utoronto.ca Research into modified plant defensins has also highlighted the importance of PRR interactions. The defensive mechanism of these plant-derived peptides involves the recognition of PAMPs by specific plant PRRs, which can trigger a hypersensitive response to limit pathogen spread. google.comgoogle.com This demonstrates a conserved strategy across kingdoms where defensins and their modified variants engage with PRRs to orchestrate an appropriate defense against pathogens.

Pre Clinical and Translational Research Applications of Modified Defensins

In Vitro Efficacy Studies

In vitro studies are crucial for the initial assessment of modified defensins, providing foundational data on their efficacy against a wide array of pathogens and their interactions with host cells.

Modified defensins have demonstrated significant bactericidal or bacteriostatic activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. Engineering strategies often focus on increasing the net positive charge or optimizing the amphipathic structure to improve interaction with and disruption of bacterial membranes.

Chimeric peptides, such as H4, which combines elements of human β-defensin 3 (hBD-3) and human β-defensin 4 (hBD-4), have shown improved bactericidal activity compared to their parent molecules. frontiersin.org This enhanced efficacy is attributed to a greater positive charge, which facilitates the crucial contact between the peptide and the bacterial cell membrane. frontiersin.org Similarly, analogs of American oyster defensin (B1577277) (AOD), a peptide with a complex structure, have been synthesized to create smaller, more potent versions. The AOD analog A3, an arginine-rich cyclic 9-peptide, showed significant activity, and further modifications led to the creation of D-A3, A3-C4, A3-C5, and A3-C6, which also exhibited broad-spectrum antibacterial effects. rsc.org The D-A3 variant, for instance, showed improved efficacy against E. coli and P. aeruginosa compared to the A3 analog. rsc.org

Plant defensins and their modified versions also show promise. A modified plant defensin, SDmod, was effective against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus cereus. ijbiotech.com Peptides derived from the γ-core motif of Medicago truncatula defensins, MtDef4 and MtDef5, were active against both plant and human bacterial pathogens. apsnet.org Studies on linear analogs of human α-defensin 5 (HD5) have shown that while deleting cysteines attenuates activity, conjugation with fatty acids can restore antimicrobial potency to levels comparable to the native peptide, albeit through a different mechanism involving inner membrane permeabilization. nih.gov

The following table summarizes the in vitro antibacterial activity of various modified defensins.

Modified Defensin/AnalogTarget Bacteria (Gram-Positive)Target Bacteria (Gram-Negative)Key Findings
H4 (hBD-3/hBD-4 chimera) E. faecium ATCC 29212, S. epidermidis ATCC 29213, E. faecalis ATCC 6057E. coli ATCC 25922, K. pneumoniae ATCC 700603, P. aeruginosa ATCC 15442, A. baumannii ATCC 19606Exhibited good antibacterial activity against both types; bactericidal activity was significantly improved compared to parental hBD-3 and hBD-4. frontiersin.org
AOD Analogs (e.g., A3, D-A3) S. aureus ATCC-25923, B. subtilis CMCC-63501, B. cereusE. coli ATCC-25922, P. aeruginosa ATCC-27853, S. entericaDerivative peptides exhibited broad-spectrum antibacterial activity; D-A3 showed enhanced efficacy against specific Gram-negative strains compared to A3. rsc.org
SDmod (Modified Plant Defensin) S. aureus, B. cereusE. coli, P. aeruginosaConfirmed antibacterial activities against both Gram-positive and Gram-negative bacteria. ijbiotech.com
MtDef4/MtDef5 γ-core peptides Not specified for bacteriaX. campestris (by full-length MtDef5)γ-core motif peptides displayed high activity against both plant and human bacterial pathogens. apsnet.org
HD5 Linear Analogs (Fatty Acylated) Not specifiedE. coliShowed antimicrobial activity comparable to native HD5 by permeabilizing the E. coli inner membrane. nih.gov
rhBD-2 (MGO/GO Modified) S. aureus (bacteriostatic)E. coli, P. aeruginosa (bactericidal)Modification by dicarbonyls (MGO/GO) significantly reduced antimicrobial function by adducting to arginine residues. plos.org
HNP-1 Analogs (Cysteine-free) S. aureusE. coli, P. aeruginosaLinear analogs lacking cysteines (e.g., HNP-1ΔC) retained significant antibacterial activity, though less than native HNP-1. asm.org

The potential of modified defensins as antifungal agents is a significant area of research, driven by the need for new treatments against resistant fungal pathogens. Modifications often target the γ-core motif of plant defensins, a region critical for antifungal action. apsnet.orgnih.gov

Synthetic peptides containing the γ-core motifs of Medicago truncatula defensins MtDef4 and MtDef5 demonstrated high activity against various fungal pathogens. apsnet.org A lead peptide derived from MtDef4, GMA4CG_V6, exhibited potent, cation-tolerant antifungal activity against Botrytis cinerea, the cause of gray mold disease. biorxiv.org Its mechanism involves membrane permeabilization and internalization into the fungal cell. biorxiv.org Similarly, heterologous expression of the defensin Tfgd2 from Trigonella foenum-graecum in E. coli produced a recombinant protein that inhibited the growth and spore germination of several phytopathogenic fungi, including F. oxysporum and R. solani. umz.ac.ir

Modification of human defensins also yields enhanced antifungal properties. Linear analogs of HD5, while showing reduced activity compared to the native form, can have their candidacidal activity partially preserved. nih.gov The antifungal activity of some defensins, like HNP-1, involves causing the depletion of intracellular ATP in Candida albicans. oup.com Chimeric β-defensin analogs have also been developed that display salt-resistant antimicrobial activity against fungi. oup.com The modification of defensins through techniques like expressed protein ligation can create semisynthetic peptides with desired post-translational modifications necessary for full activity. mdpi.com

The table below details the in vitro antifungal activity of select modified defensins.

This compound/AnalogTarget Fungal PathogenKey Findings
MtDef4 γ-core peptides (e.g., GMA4CG_V6) Botrytis cinerea, Fusarium graminearumGMA4CG_V6 showed potent preventative and curative activity. biorxiv.org The γ-core motif is required for antifungal activity. apsnet.org
Rs-AFP2 (Radish Defensin) Fusarium culmorum, Alternaria solani, F. oxysporum, Phytophthora infestansRecombinant Rs-AFP2 inhibited spore germination. nih.gov Transgenic expression in tomato increased antifungal activity. nih.gov
Tfgd2 (Recombinant) F. oxysporum, V. dahliae, S. sclerotiorum, A. solani, R. solaniThe protein decreased hyphal growth and spore germination and altered fungal plasma membrane permeability. umz.ac.ir
Hapivirins and Diprovirins Candida albicansSeveral analogs, developed from θ-defensins, showed strong antifungal activity alongside antiviral effects. aai.org
HD5 Linear Analogs Candida speciesCysteine deletions affected candidacidal activity less severely than antibacterial activity. nih.gov
SDmod (Modified Plant Defensin) Fusarium oxysporum, Fusarium solaniDemonstrated antifungal activities against Fusarium species. ijbiotech.com

Defensins can inhibit a wide range of enveloped and non-enveloped viruses through various mechanisms, including direct interaction with viral particles, blocking viral entry, and inhibiting post-entry processes. nih.gov Modification studies aim to amplify these natural antiviral properties.

Single amino acid substitutions can significantly enhance antiviral potency. For example, replacing a single arginine with lysine (B10760008) in retrocyclin 1 increased its binding to and inhibition of HIV and also boosted its neutralizing activity against Influenza A Virus (IAV). mdpi.com A specific mutant of human defensin 5, E21R-HD5, created by substituting an arginine at an adaptive evolution site, demonstrated significantly improved activity against Herpes Simplex Virus 2 (HSV-2) and HIV-1 compared to the natural HD5. nih.govasm.org

Analogs of θ-defensins, which are not naturally expressed in humans, are a major focus of antiviral research. aai.org Retrocyclins, considered "humanized" θ-defensins, show stronger IAV-neutralizing activity than many α- and β-defensins. aai.orgaai.org Based on the retrocyclin structure, two new families of easier-to-synthesize analogs, hapivirins and diprovirins, were developed. Several of these novel peptides showed anti-IAV activity equal to or greater than the most potent natural defensins. aai.org Structural modifications, such as pegylation, were found to increase the antiviral activity of diprovirins. aai.org These analogs appear to act at an early stage of viral infection. aai.org It's important that the three-dimensional structure of defensins is often crucial for their antiviral function, as linear, unstructured forms of HNP1 and HD5 lost their ability to block SARS-CoV-2. researchgate.net

The following table summarizes the in vitro antiviral activity of various modified defensins.

This compound/AnalogTarget Viral PathogenKey Findings
E21R-HD5 Herpes Simplex Virus 2 (HSV-2), Human Immunodeficiency Virus-1 (HIV-1)Showed significantly higher antiviral activity than natural HD5 by inhibiting viral adhesion and entry. asm.org Exhibited a 2-fold higher potency against HIV-1. asm.org
Retrocyclin 1 (Modified) HIV, Influenza A Virus (IAV)A single arginine-to-lysine substitution increased binding and inhibition of HIV and IAV. mdpi.com
Hapivirins & Diprovirins (θ-defensin analogs) Influenza A Virus (H3N2 and H1N1 strains)Several analogs had neutralizing activity equal to or greater than natural defensins. aai.org Activity was linked to hydrophobic residues and enhanced by pegylation. aai.org
RC101 (Retrocyclin analog) Influenza A Virus (IAV), SARS-CoV-2More effective than HNP-1–3 in neutralizing IAV. aai.org Exhibited potent antiviral activity against pseudotyped SARS-CoV-2. researchgate.net
Linear Defensins (HNP1, HD5) SARS-CoV-2Linear, unstructured forms lost their antiviral function, highlighting the importance of the 3D fold. researchgate.net

The activity of defensins against parasitic protozoa is a growing field of investigation. In vitro studies have shown that both natural and modified defensins can inhibit the growth and infectivity of parasites like Leishmania, Plasmodium, and Toxoplasma.

Human β-defensin-2 (HBD2) has demonstrated activity against Toxoplasma gondii. researchgate.net Recombinant hBD-1 and hBD-2 were also shown to reduce the number of Cryptosporidium parvum sporozoites by approximately 50% after a 24-hour incubation period. nih.gov The defensin-like peptide gomesin, from the spider Acanthoscurria gomesiana, reduced the population of Leishmania amazonensis promastigotes at micromolar concentrations. upf.edu

An intriguing area of research involves the study of ancestral defensins. A synthesized ancestral defensin sequence, STiDA (Scorpions-Ticks Defensins Ancestor), was found to significantly inhibit the growth of Plasmodium falciparum in vitro, with a potency similar to that of some extant tick defensins. researchgate.netnih.gov This suggests that anti-plasmodial activity is an ancient and conserved feature of these peptides. frontiersin.org Defensins from the tick Ixodes ricinus also showed significant inhibitory activity against P. falciparum, with DefMT5 being the most effective among those tested. frontiersin.org

Modified/Non-Human DefensinTarget ParasiteKey Findings
STiDA (Ancestral Defensin) Plasmodium falciparumSignificantly inhibited parasite growth in vitro, suggesting anti-plasmodial activity is an ancient, conserved feature. researchgate.netnih.gov
Gomesin (Spider Defensin) Leishmania amazonensis, Plasmodium falciparumReduced L. amazonensis promastigote populations by 50% at micromolar concentrations. upf.edu Inhibited the in vitro growth of intra-erythrocytic forms of P. falciparum. frontiersin.org
Recombinant hBD-1 and hBD-2 Cryptosporidium parvumReduced the number of C. parvum sporozoites by ~50% in vitro. nih.gov
Ixodes ricinusDefensins (e.g., DefMT5) Plasmodium falciparumDefMT5 was highly effective, inhibiting parasite growth by nearly 100% at the highest concentration tested. frontiersin.org
Human defensin α-1 Trypanosoma cruziDisplayed killing effects on amastigotes and trypomastigotes and reduced the infectivity of trypomastigotes in a human cell line. researchgate.net
SD-1 (Sandfly Defensin) Leishmania majorShowed only moderate in vitro activity against L. major promastigotes. upf.edu

Beyond their direct antimicrobial actions, defensins are potent immunomodulators that can shape innate and adaptive immune responses. Modified defensins are being explored for their ability to selectively enhance or suppress these functions.

Human β-defensins (HBDs) are known to be chemoattractants for a variety of immune cells, including monocytes, macrophages, and dendritic cells. annualreviews.orgmdpi.com For instance, hBD-2 can induce the expression of pro- and anti-inflammatory cytokines and chemokines through the activation of G protein-coupled receptors. plos.org However, chemical modification of hBD-2 by dicarbonyls, such as methylglyoxal (B44143), not only reduces its antimicrobial function but also significantly impairs its chemotactic activity. plos.org

Plant defensins also exhibit immunomodulatory effects on human cells. The tobacco defensin NaD1 and the pea defensin Psd1 can influence the production of a broad range of cytokines and chemokines by human monocytes and dendritic cells. researchgate.netmdpi.com Psd1 was found to upregulate the expression of genes for hBD-2, IL-1β, and IL-8 in intestinal-like epithelial cells. researchgate.net NaD1 demonstrated a dual effect on macrophage-like cells, inducing both the pro-inflammatory cytokine IL-1β and the anti-inflammatory cytokine IL-10. researchgate.netmdpi.com

Modified θ-defensin analogs, hapivirins and diprovirins, were found to strongly increase the uptake of Influenza A Virus by neutrophils and macrophages while simultaneously inhibiting the generation of cytokines by monocytes. aai.org This suggests a complex modulatory role, potentially enhancing viral clearance while dampening an excessive inflammatory response. aai.org Recombinant human neutrophil peptide-1 (rHNP-1) was shown to increase TNF-α production from neutrophils while decreasing levels of TGF-β, a response that could enhance the immune response against Leishmania parasites. plos.org

This compound/AnalogHost Cell TypeModulatory Effect
rhBD-2 (MGO-modified) CEM-SS cells (T-cell line)Chemotactic function was significantly reduced by modification with methylglyoxal (MGO). plos.org
Hapivirins & Diprovirins Neutrophils, Macrophages, MonocytesStrongly increased neutrophil and macrophage uptake of IAV; inhibited monocyte cytokine generation. aai.org
NaD1 (Tobacco Defensin) Human Dendritic Cells, Monocytes, MacrophagesInhibited production of various immune factors in dendritic cells and monocytes; induced both pro- (IL-1β) and anti-inflammatory (IL-10) cytokines in macrophages. researchgate.netmdpi.com
Psd1 (Pea Defensin) Intestinal epithelial cells (Caco-2), Monocytes, Dendritic cellsUpregulated expression of hBD-2, IL-1β, and IL-8 in Caco-2 cells; increased production of various cytokines/chemokines in immune cells. researchgate.net
rHNP-1 NeutrophilsIncreased TNF-α production and decreased TGF-β concentration in parasite-infected neutrophils. plos.org
Retrocyclins (θ-defensins) NeutrophilsPromoted the uptake of IAV by neutrophils. aai.org

Anti-Parasitic Activity

In Vivo Efficacy Studies in Non-Human Models

Translating in vitro findings to in vivo models is a critical step in pre-clinical development. Studies in non-human models have provided proof-of-concept for the therapeutic potential of modified defensins.

A notable example is the E21R-HD5 mutant, which was tested in a mouse model of lethal HSV-2 infection. Both prophylactic and therapeutic intravaginal administration of E21R-HD5 significantly alleviated disease symptoms and delayed disease progression, resulting in a survival rate approximately 1.5-fold higher than that seen with the natural HD5 peptide. asm.org This study provides strong evidence that rational modification of a human defensin can enhance its protective efficacy in a relevant animal model. nih.govasm.org

In the context of parasitic infections, defensins from the tick Ixodes ricinus were shown to have anti-plasmodial activity against P. chabaudi in mice. Administration of these defensins considerably reduced parasitemia 1 and 12 hours post-treatment. researchgate.net

While not a modified human defensin, studies on mouse β-defensin 1 (mBD1) highlight the in vivo immunomodulatory role of these peptides during viral infection. Mice lacking mBD1 experienced more severe lung inflammation when infected with IAV, even though viral titers were not different from control mice, indicating that the defensin plays a role in regulating the host inflammatory response. mdpi.com These in vivo studies, though limited, underscore the potential of defensins and their modified counterparts to function effectively within a complex biological system.

Transgenic Plant Disease Resistance Models

Advanced Research Applications

To enhance the stability, delivery, and efficacy of defensins, researchers are increasingly integrating them with advanced nanocarrier systems. These systems protect the peptides from enzymatic degradation, improve their delivery to target sites, and can facilitate a sustained release.

Polymeric nanoparticles are a widely studied delivery vehicle. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been used to encapsulate bovine neutrophil β-defensin-5 (B5). dntb.gov.uamdpi.com In a mouse model of Mycobacterium bovis infection, these B5-loaded nanoparticles (B5-NPs) significantly enhanced immune responses, including the production of TNF-α and IgA, and led to a greater reduction in pulmonary bacterial burden compared to the defensin administered alone. mdpi.com In another application, human beta defensin-2 (HBD-2) was loaded into PLGA nanoparticles that were then impregnated into a collagen-chitosan composite scaffold. nih.gov This multi-component system was designed for managing diabetic wounds, demonstrating biocompatibility, accelerated cell migration, and sustained antimicrobial activity. nih.gov

Inorganic nanoparticles also serve as effective carriers. Mesoporous silica (B1680970) nanoparticles (MSNs) have been used to adsorb human β-defensin-2 (hβD2) and its engineered mutants. mdpi.com This formulation was developed to combat the plant pathogen Clavibacter michiganensis. The MSN carrier protected the defensins from degradation by pepsin and improved their antimicrobial performance in both solid and liquid media. mdpi.com Other research has explored the use of DNA aptamer-functionalized gold nanoparticles (AuNPs) as a delivery system for antimicrobial peptides to treat intracellular bacterial infections in murine models. medycynawet.edu.pl

Table 3: Research on Modified Defensins Integrated with Nanocarriers

Nanocarrier SystemDefensinApplication/TargetKey Research FindingCitation(s)
PLGA Nanoparticles Bovine Neutrophil β-defensin-5 (B5)Mycobacterium bovis infection in miceEncapsulation enhanced immune responses (TNF-α, IgA) and reduced bacterial load more effectively than free defensin. dntb.gov.uamdpi.com
PLGA NPs in Collagen-Chitosan Scaffold Human β-defensin-2 (HBD-2)Diabetic wound healingImpregnated scaffold provided sustained release, biocompatibility, and antimicrobial activity against S. aureus and E. coli. nih.gov
Mesoporous Silica Nanoparticles (MSNs) Human β-defensin-2 (hβD2) & mutantsClavibacter michiganensis (plant pathogen)MSNs protected defensins from enzymatic degradation and improved antimicrobial performance. mdpi.com
Chitosan-derived Nanoparticles Plasmid DNA for fusion defensin (BD2/3)Gene delivery for infection controlModified chitosan (B1678972) nanoparticles were effective vectors for delivering defensin-encoding genes in vitro and in vivo. spandidos-publications.com
Gold Nanoparticles (AuNPs) Antimicrobial Peptides (general)Intracellular Salmonella in miceDNA aptamer-functionalized AuNPs served as an effective delivery system for AMPs to eradicate intracellular bacteria. medycynawet.edu.pl

Beyond their direct antimicrobial functions, certain defensins have been engineered and utilized as novel vectors for delivering therapeutic nucleic acids, such as siRNA, mRNA, and plasmid DNA. This application leverages the cationic nature of defensins, which allows them to bind to and condense negatively charged nucleic acids, and their ability to penetrate cell membranes.

Dimeric human β-defensin 3 (DhBD3) has emerged as a promising human-derived, non-viral gene delivery platform. acs.orgacs.org Research has shown that DhBD3 can form complexes with various nucleic acid cargos, including small interfering RNA (siRNA), messenger RNA (mRNA), and larger plasmid DNA. acs.orgacs.org These DhBD3-nucleic acid complexes can efficiently enter cells and deliver their cargo to regulate the expression of target proteins. acs.orgacs.org As a human-derived material, DhBD3 is expected to have high biocompatibility, making it an attractive candidate for biomedical applications. acs.org

Similarly, synthetic θ-defensins, which are cyclic peptides, have been developed as highly efficient vectors for miRNA delivery. umich.edu These arginine-rich cyclopeptides can load and transport miRNA into bone mesenchymal stem cells with greater efficiency and lower cytotoxicity than commercial reagents like polyethylenimine (PEI). umich.edu A key feature of this system is its redox-responsive release mechanism; the disulfide bonds that stabilize the peptide's structure are broken in the reducing intracellular environment, causing the peptide to unfold and release its nucleic acid cargo. umich.edu

In a related application, viral vectors are used to deliver the gene that codes for a defensin, turning the host cells into factories for the therapeutic peptide. For example, an adenoviral vector carrying the human β-defensin 3 gene was used to transfect human periodontal ligament cells. nih.gov The modified cells showed increased osteogenic differentiation, and their transplantation into rats with experimental periodontitis promoted periodontal bone repair. nih.gov

Table 4: Modified Defensins as Nucleic Acid Delivery Vectors

Defensin VectorNucleic Acid CargoTarget Cell/ApplicationKey Feature/FindingCitation(s)
Dimeric Human β-defensin 3 (DhBD3) siRNA, mRNA, Plasmid DNAUniversal intracellular deliveryHuman-derived platform capable of delivering a wide range of nucleic acid cargos with high biocompatibility. acs.orgacs.org
Synthetic θ-defensin microRNA (miRNA)Bone Mesenchymal Stem CellsHigh-efficiency, low-toxicity delivery with a redox-responsive release mechanism based on disulfide bond cleavage. umich.edu
Adenoviral Vector Gene for Human β-defensin 3Human Periodontal Ligament CellsGene therapy approach to promote osteogenic differentiation and bone repair in periodontitis. nih.gov

Defensins are being actively investigated as vaccine adjuvants to enhance the magnitude and quality of the immune response to co-administered antigens. Their ability to recruit and activate immune cells bridges the innate and adaptive immune systems, making them powerful immunomodulators. frontiersin.org

One strategy is to include the defensin in a DNA vaccine. In a study on a vaccine for Bovine Herpesvirus 1, a plasmid encoding bovine neutrophil beta-defensin 3 (BNBD3) was either co-administered with or fused to the plasmid encoding the viral antigen glycoprotein (B1211001) D. asm.org When the defensin was delivered as a fusion protein with the antigen, it significantly increased the induction of antigen-specific cytotoxic T lymphocytes (CTLs) in mice. asm.org This highlights the potential of using defensins to steer the immune response toward cell-mediated immunity, which is crucial for controlling viral infections. asm.org

In silico studies have extensively modeled the use of human β-defensins (hBDs) as adjuvants in multi-epitope subunit vaccines against a variety of challenging pathogens. For viruses like SARS-CoV-2, MERS-CoV, and Respiratory Syncytial Virus (RSV), vaccine constructs have been designed where hBD-2 or hBD-3 is linked to a chain of antigenic epitopes. nih.govelsevier.esmdpi.comnih.gov The defensin component is intended to boost the immunogenicity of the epitopes, promoting a stronger and more effective humoral and cellular immune response. nih.govresearchgate.net These computational designs consistently predict that the defensin-adjuvanted vaccines will be highly antigenic and stable. mdpi.com

Research in murine models has also revealed that endogenous defensins have a natural adjuvant-like role. In mice lacking functional Paneth cell α-defensins, the neutralizing antibody response to an oral viral infection was significantly delayed. plos.org This suggests that α-defensins in the gut play an important role in potentiating an effective adaptive immune response, a function that is distinct from their direct microbicidal activity. plos.org

Table 5: Research on Modified Defensins as Vaccine Adjuvants

Defensin AdjuvantVaccine Target/AntigenModel/ApproachKey Finding/Design PrincipleCitation(s)
Bovine Neutrophil β-defensin 3 (BNBD3) Bovine Herpesvirus 1 (glycoprotein D)DNA vaccine in miceFusion of the defensin to the antigen increased the antigen-specific cytotoxic T lymphocyte (CTL) response. asm.org
Human β-defensin 3 (hBD-3) SARS-CoV-2 (Multi-epitope)In silico designLinked to epitopes to augment B cell and T cell responses; predicted to have strong immunogenic potential. nih.gov
Human β-defensin 2 (hBD-2) MERS-CoV, SARS-CoV-2, RSV (Multi-epitope)In silico designUsed as an N-terminal adjuvant linked via an EAAAK peptide to enhance the immunogenicity of the vaccine construct. frontiersin.orgmdpi.comresearchgate.net
Paneth Cell α-defensins Mouse Adenovirus 1 (MAdV-1)Defensin-deficient mouse modelEndogenous α-defensins were found to act as natural adjuvants, potentiating a timely and protective neutralizing antibody response. plos.org

Future Directions and Emerging Research Avenues in Modified Defensin Science

Refinement of Computational Design Algorithms

The design of novel defensins is increasingly reliant on sophisticated computational tools that can predict the structure and function of these complex peptides. Future research will focus on enhancing the accuracy and predictive power of these algorithms. Machine learning (ML) and artificial intelligence (AI) are at the forefront of this evolution, enabling the analysis of vast datasets to identify subtle relationships between amino acid sequence, structure, and antimicrobial or immunomodulatory activity. nih.govtamu.edu

Currently, ML frameworks for predicting defensins involve several key steps: preparing training and test datasets, extracting features from protein sequences, optimizing those features, and then developing and evaluating a predictive model. nih.gov Algorithms like Support Vector Machines (SVM) have been popular in developing predictors such as Defensinpred and DEFPRED. nih.govexcli.de These tools can discriminate defensins from other antimicrobial peptides (AMPs) or random protein sequences with high accuracy. nih.govnih.gov For instance, one SVM-based model achieved a high degree of accuracy in distinguishing defensins from other AMPs, demonstrating the power of these computational approaches. nih.gov

Table 1: Examples of Machine Learning Models in Defensin (B1577277) Prediction

Model/Method Machine Learning Algorithm Purpose Key Feature
DEFPRED Support Vector Machine (SVM) Discriminating defensins from other antimicrobial peptides. nih.govnih.gov Uses a wide range of peptide features and has shown high accuracy on validation datasets. nih.gov
iDPF-PseRAAAC Multi-class SVM Prediction of defensin family and subfamily. excli.de Addresses issues of small sample sizes in training data. excli.de
Defensinpred Support Vector Machine (SVM) Prediction of defensins. nih.govexcli.de One of the established SVM-based predictors in the field. excli.de

Exploration of Novel Modification Chemistries

Chemical modification is a powerful strategy to enhance the therapeutic properties of defensins, overcoming limitations such as susceptibility to degradation and low bioavailability. researchgate.nettandfonline.com Researchers are actively exploring a range of innovative chemical strategies to create more robust and effective defensin analogs.

One promising approach is lipidation , the attachment of fatty acid chains to the peptide. mdpi.comnih.gov This modification enhances the peptide's hydrophobicity, which can improve its interaction with and disruption of microbial membranes. mdpi.comnih.gov However, a key challenge is to balance this increased potency with potential toxicity to host cells. mdpi.com

Stapling is another technique gaining traction. nih.govmdpi.com This involves introducing a synthetic brace, often an all-hydrocarbon staple, to lock the peptide into its bioactive conformation, typically an α-helix. mdpi.comacs.org This conformational restriction can increase stability and resistance to proteases. mdpi.com Studies on stapled β-hairpin AMPs have shown improved activity against drug-resistant Gram-negative bacteria. acs.org

Other modification strategies being investigated include:

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the half-life of peptides in circulation. bio-integration.org

Glycosylation: The addition of sugar moieties can improve stability and solubility without negatively affecting the mechanism of action. researchgate.net

Dimerization and Hybridization: Linking two defensin molecules or combining a defensin with another type of peptide can lead to synergistic effects and enhanced antimicrobial activity. tandfonline.com For example, a hybrid of human β-defensin 2 and 3 showed greater activity against S. aureus and E. coli than either defensin alone. tandfonline.com

Incorporation of non-canonical amino acids: Replacing standard amino acids with synthetic ones can create peptides with novel properties and increased resistance to enzymatic degradation. mdpi.com

The ongoing development of bio-orthogonal chemistries, which allow for specific chemical reactions to be carried out in living systems, will further expand the toolkit for modifying defensins with precision. acs.org

Strategies for Targeted Delivery and Bioavailability Enhancement (Pre-clinical)

A significant hurdle in the clinical translation of modified defensins is ensuring they reach their intended target in the body at therapeutic concentrations. bio-integration.orgscienceopen.com To address this, researchers are developing various pre-clinical strategies for targeted delivery and enhanced bioavailability.

Nanoparticle-based delivery systems are a major focus of this research. bio-integration.orgnih.govfrontiersin.org Encapsulating defensins within nanoparticles, such as liposomes or polymeric nanoparticles, offers several advantages:

Protection from Degradation: Nanocarriers can shield the peptides from proteases in the bloodstream, increasing their half-life. scienceopen.comacs.org

Improved Bioavailability: By preventing premature degradation and clearance, nanoparticles can increase the amount of active peptide that reaches the site of infection or disease. scienceopen.comacs.org

Targeted Delivery: Nanoparticles can be engineered with surface ligands that specifically bind to receptors on target cells, such as bacteria or cancer cells, thereby concentrating the therapeutic payload where it is needed most. nih.govfrontiersin.org

Reduced Toxicity: By targeting the defensin to the site of action, systemic exposure and potential off-target toxicity can be minimized. bio-integration.orgscienceopen.com

Liposomes, which are vesicles composed of lipid bilayers, are a particularly well-researched nanocarrier for antimicrobial peptides. nih.govacs.org They can encapsulate both water-soluble and fat-soluble molecules and have been shown to increase the biocompatibility and safety of their cargo. acs.org For example, liposomal formulations of polymyxin (B74138) B have demonstrated enhanced efficacy in pre-clinical models of pneumonia. bio-integration.orgscienceopen.com

Another promising approach is the use of hydrogels . acs.org Defensin-loaded liposomes can be incorporated into a hydrogel matrix, creating a system for the controlled, localized release of the antimicrobial agent. acs.org This is particularly relevant for applications such as wound healing, where sustained local delivery is desirable. acs.org

Future research will focus on creating "intelligent" nanocarriers that can respond to specific stimuli at the site of infection, such as changes in pH or the presence of bacterial enzymes, to trigger the release of their defensin payload. scienceopen.com

Addressing Microbial Resistance Evolution to Engineered Defensins

While a key advantage of defensins is that microbes are thought to develop resistance to them more slowly than to conventional antibiotics, the potential for resistance evolution remains a critical consideration. portlandpress.compnas.org Understanding the mechanisms by which microbes might adapt to engineered defensins is essential for designing next-generation therapeutics that can circumvent these resistance strategies.

Bacteria have evolved a variety of mechanisms to resist natural antimicrobial peptides, and these could also be employed against modified defensins. These strategies include:

Surface Charge Modification: Many bacteria can alter the net charge of their cell surface to repel cationic defensins. academie-sciences.frnih.gov This is often achieved by modifying lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. academie-sciences.frnih.govmdpi.com

Membrane Fluidity and Rigidity Alteration: Changes in the composition of the bacterial membrane can make it less susceptible to disruption by defensins. nih.gov

Efflux Pumps: Some bacteria possess pumps that can actively transport defensins out of the cell. academie-sciences.fr

Proteolytic Degradation: Bacteria may secrete proteases that can degrade defensins. academie-sciences.fr

Sequestration: Bacteria can produce molecules that bind to and inactivate defensins. nih.gov

Research into microbial resistance to engineered defensins is still in its early stages. However, studies have shown that it is possible for microbes to develop resistance, for instance, through mutations that alter their cell envelope. portlandpress.com A key future research avenue will be to conduct experimental evolution studies, where microbes are serially exposed to sub-lethal concentrations of a modified defensin to select for resistant mutants. frontiersin.org The genetic and phenotypic changes in these resistant strains can then be analyzed to understand the evolutionary pathways to resistance.

This knowledge will be invaluable for designing defensins that are less prone to resistance. For example, defensins could be engineered to target multiple microbial components simultaneously, making it more difficult for a single mutation to confer resistance. pnas.org Another strategy is to develop defensins that also have immunomodulatory properties, which could help the host immune system clear any resistant variants that may emerge. aimspress.com

Multi-Functional Defensin Engineering (e.g., combined antimicrobial and immunomodulatory properties)

Naturally occurring defensins are not just antimicrobial agents; many also possess potent immunomodulatory capabilities, acting as signaling molecules that bridge the innate and adaptive immune systems. pnas.orgresearchgate.netnih.gov A major emerging trend in defensin science is the engineering of multi-functional peptides that are explicitly designed to leverage both of these properties for enhanced therapeutic effect.

Researchers are working to create defensins with a tailored balance of activities. For instance, a defensin could be designed to have direct bactericidal or fungicidal effects while simultaneously:

Chemoattracting immune cells: Engineered defensins could recruit neutrophils, macrophages, and dendritic cells to the site of infection, amplifying the host's natural immune response. frontiersin.orgnih.gov

Modulating cytokine production: Defensins can influence the release of cytokines, which are key signaling molecules in the immune system. This could involve either promoting a pro-inflammatory response to clear an infection or suppressing inflammation to aid in wound healing. acs.orgnih.govnih.gov Human β-defensin 2, for example, has been shown to inhibit the expression of pro-inflammatory cytokines. acs.orgnih.gov

Promoting tissue repair and wound healing: Some defensins have been shown to stimulate the proliferation and migration of keratinocytes and fibroblasts, which are crucial for wound closure. nih.govfrontiersin.orgbfactoryitalia.it Bee-derived defensin-1, for instance, promotes re-epithelialization. bfactoryitalia.it Human β-defensin 3 has also been implicated in angiogenesis, the formation of new blood vessels, which is vital for tissue regeneration. researchgate.netnih.gov

The ability to decouple these functions is also a key area of research. For example, it has been demonstrated that the antimicrobial and chemotactic activities of human β-defensin 3 can be separated by removing its disulfide bonds. pnas.org This opens up the possibility of designing defensins that are purely antimicrobial, purely immunomodulatory, or have a specific desired ratio of the two activities.

This multi-functional approach is particularly promising for complex conditions like chronic infected wounds, where both bacterial control and the promotion of healing are required. nih.gov Furthermore, engineering defensins with dual anti-amyloid and antimicrobial properties is being explored for neurodegenerative diseases, where microbial infection and amyloid formation are thought to be linked. rsc.org

Q & A

Basic Research Questions

Q. What experimental frameworks are recommended to elucidate the mechanism of action of modified defensins against multidrug-resistant pathogens?

  • Methodology : Use in vitro antimicrobial susceptibility assays (e.g., MIC/MBC determination) combined with proteomic profiling (e.g., LC-QTOF mass spectrometry) to identify peptide-pathogen interactions. Pair this with gene-editing tools (CRISPR-Cas9) to knock out defensin-binding receptors in pathogens, followed by transcriptomic analysis to map resistance pathways .
  • Data Validation : Include positive controls (e.g., native defensins) and negative controls (heat-inactivated peptides) to isolate modified defensin-specific effects. Replicate experiments across ≥3 biological replicates to ensure statistical power .

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